Methyl 2-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334352 | |
| Record name | Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29674-47-3 | |
| Record name | Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-butyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Synthesis of Methyl 2 Hydroxybutanoate
Chemical Synthesis Pathways
A variety of chemical methods have been developed for the synthesis of methyl 2-hydroxybutanoate (B1229357), ranging from classical esterification reactions to more complex multi-step transformations and stereoselective strategies.
Esterification Reactions of 2-Hydroxybutanoic Acid and its Derivatives
The most direct route to methyl 2-hydroxybutanoate is the esterification of 2-hydroxybutanoic acid with methanol (B129727). This acid-catalyzed reaction, known as Fischer esterification, is an equilibrium process typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction. masterorganicchemistry.comreddit.compatsnap.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorgsyn.org The reaction involves protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the corresponding ester. masterorganicchemistry.com Solid acid catalysts, such as Amberlyst-15, have also been employed to facilitate the esterification, offering advantages in terms of catalyst separation and reusability. researchgate.netcsic.es For instance, the esterification of 2-hydroxybutanoic acid with methanol using Amberlyst-15 at 70°C can proceed to high conversion. researchgate.net
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Sulfuric Acid | Methanol | Reflux | 3 days | 70 |
| Amberlyst-15 | Methanol | 70 | 4-16 | High |
| Self-catalyzed | Methanol | 120 | 48 | ~87 |
Alternatively, 2-hydroxybutanoic acid can be converted to its acid chloride, which then readily reacts with methanol to form the ester. This two-step process, while less direct, can be effective for substrates that are sensitive to strongly acidic conditions. commonorganicchemistry.com
Cyanohydrin-Based Synthetic Routes
Cyanohydrin chemistry provides a powerful method for the synthesis of α-hydroxy acids and their corresponding esters. The synthesis of this compound can be achieved starting from propionaldehyde (B47417). The reaction of propionaldehyde with hydrogen cyanide, typically generated in situ from a cyanide salt and an acid, forms propionaldehyde cyanohydrin (2-hydroxybutanenitrile). google.com
This cyanohydrin intermediate is then subjected to hydrolysis under acidic conditions, such as in the presence of sulfuric acid and water, to yield 2-hydroxybutanoic acid. Subsequent esterification with methanol, as described in the previous section, affords this compound. google.com A one-pot process where the hydration of the cyanohydrin and the esterification are carried out sequentially has been developed, providing a more streamlined approach. In a patented procedure, propionaldehyde cyanohydrin is first reacted with water in the presence of an acid, followed by reaction with methanol to produce this compound with a yield of 88.2%. google.com
| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |
| Propionaldehyde | 1. HCN 2. H₃O⁺ 3. CH₃OH/H⁺ | Propionaldehyde cyanohydrin, 2-Hydroxybutanoic acid | This compound | - |
| Propionaldehyde cyanohydrin | 1. H₂O/H₂SO₄ 2. CH₃OH | 2-Hydroxybutanoic acid | This compound | 88.2 |
Catalytic Hydrogenation and Reduction Strategies
The catalytic hydrogenation of α-keto esters is a highly effective method for producing α-hydroxy esters, including this compound. The precursor for this reaction is methyl 2-oxobutanoate. Asymmetric hydrogenation of this substrate allows for the enantioselective synthesis of either the (R) or (S) enantiomer of this compound, depending on the chiral catalyst employed.
Ruthenium and iridium complexes containing chiral ligands are among the most successful catalysts for this transformation. nih.gov For instance, Ru-BINAP catalysts have been used for the enantioselective hydrogenation of related keto esters. orgsyn.org The choice of ligand is critical for achieving high enantioselectivity. These reactions are typically carried out under hydrogen pressure and require careful optimization of reaction conditions such as solvent, temperature, and pressure.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Methyl 2-oxobutanoate | Chiral Ru or Ir complexes | (R)- or (S)-Methyl 2-hydroxybutanoate | High |
| Racemic α-substituted lactones | Ir-SpiroPAP catalyst | Chiral diols | High |
| α-Hydroxy ketones | Iridium/f-amphox catalyst | Chiral 1,2-diols | >99% |
The reduction of α-keto esters can also be achieved using various reducing agents. However, for stereoselective synthesis, catalytic asymmetric hydrogenation is generally the preferred method due to its efficiency and ability to generate high enantiomeric purity.
Cascade Reactions and Multi-step Chemical Transformations
Cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient approach to complex molecules. While a direct cascade reaction for the synthesis of this compound is not extensively documented, the principles can be applied.
One conceptual approach involves a one-pot enzymatic-chemical cascade. For example, a cascade reaction could be designed starting from a simple precursor that is first transformed by an enzyme to an intermediate, which then undergoes a chemical transformation to the final product in the same reaction vessel. figshare.comresearchgate.net
A multi-step chemical transformation can be illustrated by the synthesis starting from propionaldehyde, proceeding through the cyanohydrin route as previously described. This sequence involves C-C bond formation, hydrolysis, and esterification, which can be performed sequentially to afford the target molecule. google.com
Strategic Approaches for Diastereoselective Synthesis
When the carbon backbone of this compound is further substituted, leading to the presence of multiple stereocenters, diastereoselective synthesis becomes a critical consideration. The goal is to control the relative stereochemistry of these centers.
One powerful strategy involves the diastereoselective nucleophilic addition to α-keto esters. For example, the addition of an organometallic reagent to an α-keto ester bearing a chiral auxiliary can proceed with high diastereoselectivity. umich.eduumich.edu The chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary group would then yield the desired enantiomerically enriched product.
Another approach is the diastereoselective reduction of a β-keto ester that already contains a stereocenter at the α-position. The existing stereocenter can influence the stereochemical outcome of the ketone reduction, leading to the formation of one diastereomer of the corresponding β-hydroxy ester over the other. The choice of reducing agent and reaction conditions plays a crucial role in the level of diastereoselectivity achieved.
Biocatalytic and Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes such as lipases, esterases, and dehydrogenases are particularly useful for the synthesis of chiral compounds like this compound.
Lipases are widely used for the kinetic resolution of racemic 2-hydroxybutanoic acid or its esters. In this process, the enzyme selectively catalyzes the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. researchgate.netfao.org For example, lipase (B570770) from Candida antarctica (Novozym 435) is a robust catalyst for such resolutions. researchgate.net Transesterification reactions catalyzed by lipases also provide a route to enantiomerically enriched this compound. researchgate.netresearchgate.net
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Lipase (e.g., from Rhizomucor miehei) | Enantioselective esterification | Racemic 2-methylbutanoic acid | (S)-2-Methylbutanoic acid methyl ester | High |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Keto esters | Chiral hydroxy esters | High |
| Reductases from Saccharomyces cerevisiae | Diastereoselective reduction | α-Chloro-β-keto esters | Chiral α-chloro-β-hydroxy esters | High |
| Candida parapsilosis ATCC 7330 | Biocatalytic reduction | Alkyl 2-oxopropanoates | (S)-Alkyl 2-hydroxypropanoates | ≤91% |
Dehydrogenases and reductases are employed for the asymmetric reduction of methyl 2-oxobutanoate to afford enantiomerically pure (R)- or (S)-methyl 2-hydroxybutanoate. thieme-connect.comnih.gov These enzymes often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ for the process to be economically viable. This can be achieved by using a coupled enzyme system or a sacrificial co-substrate. Whole-cell biocatalysis, using microorganisms such as Saccharomyces cerevisiae (baker's yeast) or Candida parapsilosis, is also a common approach, as the cells contain the necessary enzymes and cofactor regeneration systems. acs.orgabap.co.in
Stereoselective Enzymatic Reduction of Precursors
The stereoselective reduction of a carbonyl precursor, such as methyl 2-oxobutanoate, is a primary route to chiral this compound. This transformation is effectively achieved using enzymes like carbonyl reductases or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to the ketone, establishing a specific chiral center at the C2 position. Biocatalyzed asymmetric reduction of ketones is recognized as an environmentally friendly and cost-effective method for producing chiral alcohols. researchgate.net While research has extensively covered the reduction of prochiral ketones to create one chiral center, the enzymatic resolution of racemates to produce compounds with multiple chiral centers is also a vital strategy in asymmetric synthesis. researchgate.net Enzymes such as ketoreductases (KREDs), often sourced from organisms like Burkholderia gladioli, demonstrate high diastereo- and enantioselectivity in reducing keto esters. researchgate.net The process typically involves a nicotinamide (B372718) cofactor (NADH or NADPH) regeneration system to ensure the continuous supply of the reducing agent.
Enzyme Screening and Engineering for Enhanced Biocatalysis
The performance of wild-type enzymes often falls short of the requirements for industrial chemical synthesis. researchgate.net To overcome these limitations, enzyme screening and engineering have become indispensable tools for developing robust biocatalysts. researchgate.netrsc.org High-throughput screening methods allow for the rapid testing of large enzyme libraries to identify variants with desired activity, selectivity, and stability. rsc.orgmatthey.com
Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques like directed evolution and rational design. researchgate.netacs.org For instance, directed evolution has been used to improve the enantioselectivity of a ketoreductase for producing (R)-tetrahydrothiophene-3-ol, increasing the enantiomeric excess (ee) from 63% to 99.3%. acs.org Similarly, computational tools and machine learning-driven models can predict beneficial mutations, accelerating the development of enzymes tailored for specific industrial applications. matthey.com This approach allows for the customization of enzymes to meet the precise demands of organic synthesis. researchgate.net
Whole-Cell Biotransformations and Immobilized Enzyme Systems
For practical applications, biocatalysts can be employed as either isolated enzymes or as whole microbial cells. mdpi.com Whole-cell biotransformations offer several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.comcore.ac.uk However, the cell membrane can pose a barrier to substrate and product transport, and side reactions from other cellular enzymes can occur. mdpi.com
Immobilization of either whole cells or purified enzymes provides a solution to improve catalyst stability and facilitate reuse. nih.gov Immobilization techniques, such as encapsulation or binding to a solid support, can enhance the operational stability of the biocatalyst in the reaction medium. nih.govnih.gov For example, a continuous process for reducing methyl acetoacetate (B1235776) to (R)-methyl 3-hydroxybutanoate (ee > 99%) was developed using genetically modified Escherichia coli cells that co-expressed an alcohol dehydrogenase and a formate dehydrogenase for cofactor regeneration. core.ac.uk Though whole-cell systems may exhibit lower activities compared to enzyme-coupled systems, they are more cost-effective. core.ac.uk
| System | Biocatalyst | Product | Enantiomeric Excess (ee) | Key Advantage |
| Enzyme-coupled system | Alcohol dehydrogenase from Lactobacillus brevis (LbADH) and formate dehydrogenase (FDH) | (R)-methyl 3-hydroxybutanoate | > 99% | High activity |
| Whole-cell biotransformation | Genetically modified E. coli co-expressing LbADH and FDH | (R)-methyl 3-hydroxybutanoate | > 99% | More inexpensive; no need for enzyme purification |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov This strategy is particularly useful when a multi-step synthesis involves transformations that are challenging for either method alone. A typical chemoenzymatic route might involve a chemical step to create a precursor that is then subjected to a highly selective enzymatic transformation. nih.gov For example, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction, achieving high yields and enantiomeric excess up to 99%. nih.gov This integrated approach allows for the synthesis of complex chiral molecules with high precision. nih.gov
Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers
Achieving enantiopurity is critical for the application of chiral molecules. Enantioselective synthesis aims to create a single enantiomer directly, while chiral resolution separates a racemic mixture into its constituent enantiomers.
Asymmetric Catalysis in α-Hydroxy Ester Formation
Asymmetric catalysis involves the use of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer. In the context of α-hydroxy ester synthesis, this can involve the asymmetric reduction of a prochiral ketone or other enantioselective C-C or C-O bond-forming reactions. semanticscholar.org For instance, molybdenum-based catalysts have been shown to facilitate the enantioselective amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters. nih.gov While not a direct synthesis of the hydroxy ester, this demonstrates the potential for transition metal catalysts to effect asymmetric transformations on this class of substrates. nih.gov The development of efficient catalytic asymmetric routes to chiral molecules like α-hydroxy esters remains a significant goal in synthetic chemistry. nih.gov
Kinetic Resolution Techniques for Enantiopure Products
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
A notable application is the kinetic resolution of racemic 2-hydroxybutanoate using NAD-independent L-lactate dehydrogenase (L-iLDH). nih.govmssm.edu This enzyme selectively oxidizes the L-enantiomer to 2-oxobutanoate, leaving the D-2-hydroxybutanoate unreacted. nih.gov This biotransformation can produce D-2-hydroxybutanoate with a high enantiomeric excess (99.1%) and concentration (0.197 M). nih.gov The co-product, 2-oxobutanoate, is also a valuable chemical intermediate. nih.gov Hydrolases, such as lipases, are also commonly used in kinetic resolutions to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester. nih.gov When combined with in-situ racemization of the unreacted substrate, this process becomes a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiopure product. nih.gov
| Technique | Biocatalyst | Substrate | Products | Result |
| Kinetic Resolution | NAD-independent L-lactate dehydrogenase (L-iLDH) | Racemic 2-hydroxybutanoate | D-2-hydroxybutanoate and 2-Oxobutanoate | 99.1% ee for D-2-hydroxybutanoate |
Enzymatic Enantioselective Pathways and Stereocomplementarity
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Enzymatic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis for producing optically pure molecules like this compound. These biocatalytic approaches are prized for their high enantio- and regioselectivity, often operating under mild temperature and pressure conditions. The two primary enzymatic strategies employed for synthesizing enantiomerically enriched this compound are the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral precursor. Furthermore, the concept of stereocomplementarity, where different enzymes can produce either the (R)- or (S)-enantiomer from the same starting material, provides a versatile toolkit for accessing the desired chiral building block.
Kinetic Resolution Using Hydrolases
Enzymatic kinetic resolution (EKR) is a widely used technique that relies on the differential reaction rates of two enantiomers in a racemic mixture with an enzyme. jocpr.com Hydrolases, particularly lipases, are frequently employed for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. researchgate.net For the resolution of racemic this compound, the process typically involves either the enantioselective acylation of the alcohol or the enantioselective hydrolysis of its corresponding ester.
In a typical acylation reaction, a racemic mixture of this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, resulting in a mixture of one enantiomer of the acylated ester and the unreacted, enantiomerically enriched alcohol. encyclopedia.pub Conversely, in hydrolysis, a racemic ester of 2-hydroxybutanoic acid is treated with a lipase in an aqueous medium, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding alcohol, leaving the other ester enantiomer unreacted and in high enantiomeric excess. nih.gov
Lipase B from Candida antarctica (CAL-B) is one of the most robust and widely studied biocatalysts for such resolutions, demonstrating high activity and enantioselectivity for a variety of chiral alcohols and esters. rsc.orgmdpi.com The choice of solvent, acyl donor, and temperature can significantly influence both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). researchgate.net
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of α-Hydroxy Esters This table presents representative data for the kinetic resolution of compounds structurally similar to this compound, illustrating the effectiveness of lipases.
| Enzyme | Substrate | Reaction Type | Acyl Donor / Solvent | Conversion (%) | Product e.e. (%) | Ref. |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic α-hydroxyphosphonates | Acylation | Vinyl Acetate / Toluene | ~50 | >99 (S-acetate) | rsc.org |
| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxy-3-arylpropanoates | Acylation | Vinyl Butanoate / Toluene | 45-48 | >99 (R-ester) | ubbcluj.ro |
| Lipase from Pseudomonas cepacia | Racemic 1-phenylethanol | Acylation | Vinyl Acetate / Hexane | 50 | >99 (R-acetate) | nih.gov |
Asymmetric Reduction of Prochiral Ketones
An alternative and often more efficient strategy for producing a single enantiomer of this compound is the asymmetric reduction of its corresponding prochiral precursor, Methyl 2-oxobutanoate. This transformation is catalyzed by oxidoreductases, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes stereoselectively transfer a hydride from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), to the carbonyl group of the substrate, yielding the chiral alcohol with high enantiomeric excess. researchgate.net
A key challenge in these reactions is the stoichiometric requirement for the expensive cofactor. This is overcome by employing a cofactor regeneration system. A common approach is a substrate-coupled system, where a low-cost sacrificial alcohol, such as isopropanol, is added in excess. The same dehydrogenase enzyme oxidizes the isopropanol to acetone, regenerating the NADH/NADPH required for the primary reduction. researchgate.net Another method is an enzyme-coupled system, where a second enzyme, like formate dehydrogenase or glucose dehydrogenase, is used to regenerate the cofactor. nih.gov
Whole-cell biocatalysis, using microorganisms like Saccharomyces cerevisiae (baker's yeast) or Chlorella species, is also a popular method. nih.govnih.gov These cells contain a variety of native reductases and can regenerate cofactors internally, simplifying the process. However, the presence of multiple reductases with differing stereoselectivities can sometimes lead to lower enantiomeric excess compared to using isolated enzymes. acs.orgoup.com
Table 2: Asymmetric Reduction of α-Keto Esters to α-Hydroxy Esters This table summarizes findings from various studies on the asymmetric reduction of α-keto esters, the class of compounds to which Methyl 2-oxobutanoate belongs.
| Biocatalyst | Substrate | Cofactor System | Product | e.e. (%) | Ref. |
|---|---|---|---|---|---|
| Chryseobacterium sp. (ChKRED20) | Ethyl 4-chloro-3-oxobutanoate | Glucose / GDH | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5 | nih.gov |
| Saccharomyces cerevisiae | Methyl benzoylformate | In vivo | Methyl (R)-mandelate | 91 | acs.org |
| Lactobacillus kefir ADH | Ethyl pyruvate | Isopropanol | Ethyl (R)-lactate | >99 | nih.gov |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | In vivo | syn-(2S, 3R)-hydroxy ester | >99 | nih.gov |
Stereocomplementarity in Synthesis
Stereocomplementarity refers to the use of two different biocatalysts that exhibit opposite enantiopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of a target molecule from the same starting material. mdpi.com This is a highly valuable concept in asymmetric synthesis, as it provides access to both enantiomers, which may have different biological activities or serve as precursors for different target molecules.
In the context of this compound synthesis, stereocomplementarity can be achieved by screening for and identifying different alcohol dehydrogenases or ketoreductases with opposing stereoselectivities. For instance, researchers have discovered that ADHs from Lactobacillus species can produce (R)-alcohols, while many other microbial ADHs yield the corresponding (S)-alcohols. nih.gov By selecting the appropriate enzyme, one can direct the asymmetric reduction of Methyl 2-oxobutanoate to either (R)-Methyl 2-hydroxybutanoate or (S)-Methyl 2-hydroxybutanoate. This enzymatic toolbox eliminates the need to find a different precursor for the opposite enantiomer, streamlining the synthetic process. The development of enzyme libraries and high-throughput screening methods has greatly accelerated the discovery of such stereocomplementary enzyme pairs. researchgate.net
Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxybutanoate
Elucidation of Reaction Pathways and Intermediates
The synthesis of methyl 2-hydroxybutanoate (B1229357) can be effectively achieved through a multi-step reaction pathway starting from propionaldehyde (B47417). This process involves the formation of a cyanohydrin intermediate, followed by hydrolysis and esterification.
A common industrial synthesis route begins with the reaction of propionaldehyde with hydrogen cyanide in the presence of a catalytic amount of base to form propionaldehyde cyanohydrin (2-hydroxybutanenitrile) researchgate.net. The mechanism for this initial step, cyanohydrin formation, involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of propionaldehyde. This is followed by the protonation of the resulting alkoxide intermediate to yield the cyanohydrin acs.orgresearchgate.net.
The subsequent step involves the acid-catalyzed hydration of the nitrile group of the cyanohydrin to a carboxylic acid, yielding 2-hydroxybutanoic acid. This hydrolysis typically proceeds through a 2-hydroxybutanamide (B2969942) intermediate. In the presence of an acid catalyst, the nitrile is protonated, rendering it more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt researchgate.netyoutube.com.
The final step is the esterification of 2-hydroxybutanoic acid with methanol (B129727) to produce methyl 2-hydroxybutanoate researchgate.net. This reaction is a classic example of Fischer-Speier esterification. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the final ester product rsc.orgnih.gov.
| Step | Reactants | Key Intermediates | Product |
| 1. Cyanohydrin Formation | Propionaldehyde, Hydrogen Cyanide | Propionaldehyde cyanohydrin | 2-Hydroxybutanenitrile |
| 2. Hydrolysis | 2-Hydroxybutanenitrile, Water, Acid Catalyst | 2-Hydroxybutanamide | 2-Hydroxybutanoic acid |
| 3. Esterification | 2-Hydroxybutanoic acid, Methanol, Acid Catalyst | Protonated carboxylic acid, Tetrahedral intermediate | This compound |
Detailed Studies of Catalytic Mechanisms
The synthesis and transformation of this compound are often facilitated by catalysts, which can be broadly categorized into metal-based catalysts and enzymes. Understanding the mechanisms of these catalysts is crucial for optimizing reaction conditions and achieving high selectivity and yield.
Metal complexes are widely employed in the synthesis of α-hydroxy esters like this compound, particularly through the asymmetric hydrogenation of the corresponding α-keto ester, methyl 2-oxobutanoate. Ruthenium and rhodium-based catalysts are prominent in these transformations, offering high enantioselectivity.
A well-established mechanism for the asymmetric hydrogenation of α-keto esters involves the use of ruthenium complexes with chiral diphosphine and diamine ligands, such as the Noyori-Ikariya catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) imist.maresearchgate.net. The catalytic cycle is proposed to proceed through a concerted, six-membered transition state. In this mechanism, the ruthenium catalyst exists as a metal-hydride species. The α-keto ester coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon of the ketone, while a proton is transferred from the amine ligand to the carbonyl oxygen. This concerted transfer of a hydride and a proton leads to the formation of the chiral α-hydroxy ester with high enantiomeric excess nih.gov.
The key steps in this proposed mechanism are:
Coordination: The α-keto ester substrate binds to the ruthenium catalyst.
Hydride and Proton Transfer: A concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the keto group of the substrate occurs via a six-membered ring transition state.
Product Release: The resulting α-hydroxy ester product dissociates from the catalyst, regenerating the active catalytic species for the next cycle.
The enantioselectivity of the reaction is dictated by the chiral environment created by the diphosphine and diamine ligands, which favors the approach of the substrate from one specific face.
Another important metal-catalyzed reaction is hydroformylation, which can be used to synthesize precursors to this compound. For instance, the rhodium-catalyzed hydroformylation of methyl acrylate (B77674) can produce aldehydes that can be further converted to the desired product researchgate.netnih.govimist.ma. The generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation involves the following key steps:
Olefin Coordination: The alkene substrate coordinates to the rhodium-hydride complex.
Migratory Insertion: The alkene inserts into the rhodium-hydride bond to form a rhodium-alkyl intermediate.
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.
Oxidative Addition and Reductive Elimination: The rhodium-acyl complex undergoes oxidative addition of hydrogen followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst mdpi.com.
The regioselectivity of the hydroformylation (i.e., the formation of linear vs. branched aldehydes) is influenced by the nature of the phosphine (B1218219) ligands on the rhodium catalyst.
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds like this compound. Two primary enzymatic strategies are employed: the stereoselective reduction of an α-keto ester precursor and the kinetic resolution of a racemic mixture of the α-hydroxy ester.
Stereoselective Reduction by Oxidoreductases:
Chiral this compound can be synthesized with high enantiopurity through the asymmetric reduction of methyl 2-oxobutanoate, catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) researchgate.netimist.ma. These enzymes utilize a nicotinamide (B372718) cofactor, either NADH or NADPH, as a hydride source nih.govsemanticscholar.org.
The catalytic mechanism of ADHs typically involves the following steps:
Substrate and Cofactor Binding: The α-keto ester substrate and the NADPH or NADH cofactor bind to the active site of the enzyme.
Hydride Transfer: A hydride ion is transferred from the C4 position of the dihydronicotinamide ring of the cofactor to the carbonyl carbon of the substrate. This transfer is stereospecific, with the hydride approaching from either the re or si face of the carbonyl, depending on the specific enzyme, thus determining the stereochemistry of the resulting hydroxyl group mdpi.com.
Protonation: A proton is transferred from a nearby acidic amino acid residue in the active site (e.g., tyrosine or serine) to the carbonyl oxygen of the substrate, forming the hydroxyl group researchgate.net.
Product Release: The α-hydroxy ester product and the oxidized cofactor (NADP+ or NAD+) are released from the active site, allowing the enzyme to participate in another catalytic cycle.
For this process to be economically viable on a large scale, the expensive nicotinamide cofactor must be regenerated in situ. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase, which oxidizes a cheap substrate like glucose to regenerate NADPH from NADP+ imist.ma.
Kinetic Resolution by Lipases:
Another important biocatalytic method is the kinetic resolution of racemic this compound using lipases researchgate.netyoutube.com. Lipases are hydrolases that can catalyze the enantioselective hydrolysis of esters in an aqueous environment or enantioselective transesterification in an organic solvent.
The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids in the active site, typically serine, histidine, and aspartate or glutamate (B1630785) imist.ma. The key steps are:
Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate.
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the release of the alcohol moiety and the formation of a covalent acyl-enzyme intermediate.
Hydrolysis: A water molecule enters the active site and, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.
Product Release and Catalyst Regeneration: This second tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the active enzyme with its catalytic triad intact.
In kinetic resolution, one enantiomer of the racemic ester fits better into the chiral active site of the lipase (B570770) and is therefore hydrolyzed at a much faster rate than the other enantiomer. This allows for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed carboxylic acid product of the opposite configuration.
Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to study the energetics of reaction pathways, the structures of transition states, and the dynamic interactions between enzymes and substrates.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study the mechanisms of chemical reactions by determining the geometries and energies of reactants, products, intermediates, and transition states.
In the context of reactions involving this compound, DFT can be used to investigate the energetics of its synthesis, for example, through the reduction of methyl 2-oxobutanoate. A DFT study on the reduction of a similar β-keto ester using sodium borohydride (B1222165) in methanol revealed the energy profile for the reaction youtube.com. The calculations showed that the energy barrier for the reduction of the ketone group was significantly lower than that for the reduction of the ester group, explaining the chemoselectivity of the reaction youtube.com. The transition state for the hydride transfer to the ketone was identified as a six-membered cyclic intermediate, and the activation energy for this step was calculated, identifying it as the rate-determining step youtube.com.
Similarly, DFT calculations can be applied to study the mechanism of metal-catalyzed hydrogenations. By modeling the catalyst, substrate, and solvent molecules, the relative energies of different catalytic cycle intermediates and transition states can be computed. This allows for the elucidation of the most favorable reaction pathway and provides insights into the origin of stereoselectivity in asymmetric catalysis acs.org. For instance, DFT can help to understand why a particular chiral ligand on a metal catalyst directs the hydrogenation to one specific face of the α-keto ester.
DFT has also been used to study the atmospheric reactions of related esters, such as the •H-initiated reactions of dimethyl oxalate (B1200264) to form methyl glycolate. These studies calculate the Gibbs free energies, enthalpy changes, and activation free energies for various possible reaction pathways, thereby identifying the most kinetically and thermodynamically favorable routes researchgate.net.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of biocatalysis, MD simulations provide a dynamic picture of how an enzyme interacts with its substrate, such as this compound or its precursors.
MD simulations can be used to investigate the binding of a substrate to the active site of an enzyme, like a lipase or an alcohol dehydrogenase. These simulations can reveal the key amino acid residues involved in substrate recognition and binding, as well as the conformational changes that occur in both the enzyme and the substrate upon binding nih.gov. For example, in a study on the lipase-catalyzed hydrolysis of biphenyl (B1667301) esters, computational docking and MD simulations were used to predict the binding affinities of the substrates to different lipases. The results correlated well with the experimentally observed catalytic efficacies, demonstrating the predictive power of these computational methods mdpi.com.
Furthermore, MD simulations can be employed to study the entire catalytic process within an enzyme. By combining quantum mechanics with molecular mechanics (QM/MM methods), the reaction itself can be modeled in the context of the full enzyme environment. This allows for the investigation of the transition states and reaction energetics within the active site, providing a detailed understanding of how the enzyme lowers the activation energy of the reaction.
In the de novo design of enzymes, MD simulations are used to refine the structure of computationally designed enzymes and to study the stability and dynamics of the substrate in the newly created active site researchgate.net. This iterative process of computational design and simulation helps in the development of novel enzymes with desired catalytic activities.
Quantum Chemical Calculations of Electronic Structure and Reactivity
In general, quantum chemical calculations for a molecule like this compound would typically involve determining its optimized geometry and exploring its electronic properties. Key aspects of such an analysis would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule would interact with other reagents.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, which can be calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
While computational studies are available for structurally related but different esters, such as methyl butanoate or other hydroxy esters, the specific data and detailed research findings for this compound are not present in the available search results. Therefore, data tables containing specific calculated values for its electronic and reactivity parameters cannot be provided at this time.
Advanced Analytical Methodologies for Methyl 2 Hydroxybutanoate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Methyl 2-hydroxybutanoate (B1229357), enabling the separation of the compound from complex mixtures and the quantification of its different forms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Enantiomeric Excess Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. For Methyl 2-hydroxybutanoate, GC-MS is instrumental in assessing the purity of a sample by separating the target compound from any impurities or byproducts. The mass spectrum of this compound serves as a chemical fingerprint, with a characteristic fragmentation pattern that confirms its identity. The PubChem database records a NIST library entry for this compound, indicating a top peak at an m/z of 59. nih.gov
Determining the enantiomeric excess (% ee) is critical, as the biological activity and chemical properties of the (R) and (S) enantiomers can differ significantly. While standard GC columns cannot separate enantiomers, the use of chiral stationary phases or derivatization with a chiral reagent allows for their separation. For instance, a common approach for related 2-hydroxy acids involves derivatization to form diastereomers, which can then be separated and quantified on a standard achiral GC column. nih.gov This indirect method allows for the calculation of the enantiomeric excess by comparing the peak areas of the two separated diastereomers.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H10O3 | nih.gov |
| Molecular Weight | 118.13 g/mol | nih.gov |
| Top Mass Spectrum Peak (m/z) | 59 | nih.gov |
| Second Highest Peak (m/z) | 31 | nih.gov |
| Third Highest Peak (m/z) | 87 | |
Note: The table is populated with publicly available mass spectrometry data. Specific retention times depend on the column and conditions used.
High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS for Isomer Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be volatile enough for GC. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for analyzing isomers and quantifying this compound, even in complex matrices.
HPLC-MS/MS methods are particularly effective for resolving structural isomers, such as alpha- and beta-hydroxybutyrate, which can be challenging to separate chromatographically. nih.gov By optimizing the mobile phase, column type (e.g., reversed-phase C18), and gradient elution, baseline separation of isomers can be achieved. nih.govresearchgate.net The mass spectrometer is then used for unambiguous identification and quantification. In MS/MS analysis, a specific precursor ion for the compound of interest is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification with low limits of detection. researchgate.net This approach is invaluable for pharmacokinetic studies or for monitoring the compound in biological samples. researchgate.net
Chiral Chromatography for Enantiomeric Distribution Assessment
To directly assess the enantiomeric distribution of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and enabling their separation. sigmaaldrich.com
The choice of the CSP and the mobile phase is critical for achieving optimal separation. sigmaaldrich.com For related hydroxy esters, polysaccharide-based chiral phases are often effective. The separation can be optimized by adjusting mobile phase composition, flow rate, and column temperature. sigmaaldrich.com For example, studies on similar compounds like ethyl 2-hydroxy-3-methylbutanoate have successfully used cyclodextrin-based chiral GC columns to determine enantiomeric distribution in wine samples. researchgate.net This direct separation allows for the accurate determination of the enantiomeric ratio (e.g., R/S) by integrating the respective peak areas.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
The ¹H NMR spectrum confirms the presence of all protons and their connectivity. Key signals would include a triplet for the terminal methyl group (CH₃) of the ethyl chain, a multiplet for the adjacent methylene group (CH₂), a quartet for the methine proton (CH) attached to the hydroxyl group, a singlet for the methyl ester protons (OCH₃), and a broad singlet for the hydroxyl proton (OH). nih.gov The chemical shifts, integration values, and splitting patterns of these signals are used to piece together the molecule's structure. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom, confirming the carbon backbone and the presence of the carbonyl group of the ester.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|
| -CH(OH)- | ~4.1 | Triplet |
| -OCH₃ | ~3.7 | Singlet |
| -CH₂- | ~1.7-1.9 | Multiplet |
| -CH₃ | ~0.9 | Triplet |
| -OH | Variable | Singlet (broad) |
Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent peaks are used to confirm the presence of the key functional groups. A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.info A sharp, intense peak around 1735-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester group. docbrown.info Additionally, C-H stretching vibrations from the alkyl and methyl groups are observed around 2850-3000 cm⁻¹, and C-O stretching vibrations for the ester and alcohol functionalities appear in the fingerprint region between 1000-1300 cm⁻¹. docbrown.info The unique combination of these absorption bands provides strong evidence for the structure of this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Alkyl | C-H stretch | 2850-3000 |
| Ester Carbonyl | C=O stretch | 1735-1750 (strong) |
| Ester/Alcohol | C-O stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. The molecular formula for this compound is C₅H₁₀O₃, corresponding to a molecular weight of approximately 118.13 g/mol nih.govnih.govnist.govnih.gov.
When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule (the molecular ion, M⁺) undergoes fragmentation, breaking into smaller, charged ions. The pattern of these fragments is distinctive and serves as a molecular fingerprint, allowing for its identification and structural elucidation. The mass spectrum of this compound typically displays a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 118.
The fragmentation of the parent molecule is dictated by the relative stability of the resulting carbocations and radical species chemguide.co.uk. Common fragmentation pathways for esters and alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and McLafferty rearrangement. For this compound, the most significant fragmentation involves the loss of various functional groups.
A prominent peak in the spectrum is often observed at m/z 89. This fragment corresponds to the loss of an ethyl group (•CH₂CH₃, 29 mass units) from the molecular ion. Another significant fragmentation pathway leads to a peak at m/z 59, which represents the carbomethoxy group [C(O)OCH₃]⁺. The peak at m/z 45 is also characteristic and can be attributed to the [CH(OH)C=O]⁺ fragment. The base peak, which is the most intense peak in the spectrum, can vary depending on the ionization energy but is often one of the stable fragments mentioned.
The table below summarizes the key fragments observed in the electron ionization mass spectrum of this compound.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 118 | Molecular Ion | [C₅H₁₀O₃]⁺ | - |
| 89 | [M - CH₂CH₃]⁺ | [C₃H₅O₃]⁺ | •CH₂CH₃ (Ethyl radical) |
| 73 | [M - OCH₃ - H₂O]⁺ | [C₄H₅O]⁺ | •OCH₃ and H₂O |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | •CH(OH)CH₂CH₃ |
| 45 | [CH(OH)C=O]⁺ | [C₂H₂O₂]⁺ | •CH₃ and •CH₂CH₃ |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | •CH(OH)COOCH₃ |
This interactive table provides a summary of common mass spectrometry fragments for this compound.
Applications of Methyl 2 Hydroxybutanoate As a Crucial Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The structural attributes of Methyl 2-hydroxybutanoate (B1229357) make it an important building block in the pharmaceutical industry. Its ability to introduce a specific stereochemistry is paramount in the development of modern therapeutics, where the biological activity of a drug is often dependent on its three-dimensional structure.
Methyl 2-hydroxybutanoate is a recognized synthetic intermediate for the production of pharmaceuticals, including antiepileptic drugs. A key application is in the synthesis of Brivaracetam, a racetam derivative used for the treatment of partial-onset seizures. Although various synthetic routes to Brivaracetam exist, many rely on precursors that share the core structural features of this compound. For instance, synthesis pathways for Brivaracetam have utilized (S)-2-aminobutyric acid methyl ester or methyl 2-bromobutanoate as starting materials. These compounds are structurally analogous and highlight the importance of the butanoate backbone with a functional group at the second carbon for building the final drug molecule. The direct use of this compound as an intermediate for such drugs is also established in patent literature, underscoring its industrial relevance.
The synthesis of β-lactam antibiotics, a class that includes penems and carbapenems, relies on the construction of a strained four-membered azetidinone ring. The efficacy and spectrum of these antibiotics are heavily influenced by the substituents on this ring. Chiral α-hydroxy esters like this compound are valuable precursors for creating these substituents with precise stereochemistry.
For example, a critical intermediate in the synthesis of many penem and carbapenem antibiotics is (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone. The side chain at the 3-position of the azetidinone ring is often derived from chiral hydroxy acids. Dynamic kinetic asymmetric transformation of related ketoesters is a strategy employed to produce building blocks with the (2S,3R) stereochemistry, which are significant for the synthesis of carbapenems. This demonstrates the utility of chiral hydroxybutanoate structures in providing the necessary stereochemical complexity for this important class of antibiotics.
Beyond specific drug classes, this compound serves as a versatile chiral building block, a component of the "chiral pool" used by synthetic chemists. The term "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex, chiral target molecules.
The value of chiral hydroxy esters is demonstrated in their use as versatile auxiliaries and building blocks for creating a wide range of enantiomerically pure products. For instance, the asymmetric synthesis of intermediates for drugs like Vibegron, a β3-adrenergic receptor agonist, can be achieved from precursors structurally similar to this compound. The defined stereocenter of this compound can be transferred through a series of reactions to a more complex molecule, guiding the stereochemical outcome of the entire synthesis and ensuring the formation of the desired biologically active isomer of the final API.
| Precursor / Intermediate | Target Pharmaceutical Class / Drug | Key Synthetic Transformation |
| This compound | Antiepileptics (e.g., Brivaracetam) | Formation of the core pyrrolidinone structure |
| α-Benzamido-β-ketoester | Carbapenem Antibiotics | Stereoselective reduction to form chiral side-chain |
| (R)-Methyl 3-hydroxybutanoate | Various Enantiopure Products | Serves as a versatile chiral building block |
| (2S,3R)-Aminohydroxy ester | Vibegron | Introduction of key chiral centers for the final API |
Building Block for Agrochemicals and Specialty Chemicals
The utility of this compound and related α-hydroxy esters extends to the agrochemical and specialty chemical sectors. Carboxylic acids and their derivatives are fundamental structures in the development of herbicides and other crop protection agents. These compounds can target a variety of biosynthetic pathways and enzymes in weeds and pathogens.
While specific, large-scale applications of this compound in commercial herbicides are not extensively documented in public literature, the α-hydroxy acid ester moiety is a valuable pharmacophore in the design of bioactive molecules. Its structure can be incorporated into larger molecules to influence properties such as solubility, stability, and biological activity. In the realm of specialty chemicals, it can be used as a precursor for flavors, fragrances, and unique solvents where its specific odor and chiral properties are desired.
Development of Bio-derived Polyesters and Polymer Precursors
With a growing demand for sustainable and biodegradable materials, bio-derived polyesters have garnered significant attention. Polyhydroxyalkanoates (PHAs) are a family of polyesters produced by microorganisms that serve as a form of energy storage. These bioplastics are biodegradable and can be produced from renewable resources.
This compound is a valuable monomer precursor for the synthesis of novel, bio-derived polyesters. The natural PHA, poly(3-hydroxybutyrate) or P(3HB), is the most common type. However, by employing synthetic biology and advanced fermentation strategies, it is possible to create PHAs with tailored properties by incorporating different monomers. Research has demonstrated the creation of artificial PHAs, such as poly(2-hydroxybutyrate-b-3-hydroxybutyrate) [P(2HB-b-3HB)], by using engineered E. coli strains. This highlights the potential of using 2-hydroxybutyrate units, derivable from this compound, to create novel biopolymers with unique characteristics. The introduction of such "unusual" monomers can alter the physical properties of the resulting polyester, such as its flexibility, thermal stability, and degradation rate, expanding the range of applications for these sustainable materials.
| Polymer Type | Monomer Unit | Relevance of this compound |
| Polyhydroxyalkanoates (PHAs) | 3-hydroxybutyrate (natural) | Serves as a precursor for non-natural 2-hydroxybutyrate monomers |
| Artificial Block Copolymers | 2-hydroxybutyrate and 3-hydroxybutyrate | Provides the 2-hydroxybutyrate unit for novel polymer structures |
| Modified Polyesters | Various α-hydroxyalkanoates | Can be used to fine-tune material properties like crystallinity and flexibility |
Sustainable Chemistry and Green Synthesis of Methyl 2 Hydroxybutanoate
Utilization of Renewable Feedstocks
The shift from petrochemical-based feedstocks to renewable bio-based resources is a cornerstone of sustainable chemistry. For the synthesis of Methyl 2-hydroxybutanoate (B1229357) and its precursors, several promising avenues utilizing renewable feedstocks are being explored.
One approach involves the use of C4 feedstocks that can be derived from biorenewable sources. For instance, 2-butene, a precursor for 2-butene oxide, can be produced from the dehydration of microbially produced 2,3-butanediol nsf.gov. This bio-derived 2-butene can then be converted to intermediates that lead to the formation of hydroxybutanoates.
Furthermore, the metabolic pathways of microorganisms offer direct routes to 2-hydroxybutyric acid, the precursor acid for Methyl 2-hydroxybutanoate. In mammalian tissues, 2-hydroxybutyrate is produced during the catabolism of L-threonine and the synthesis of glutathione (B108866) wikipedia.org. This biological pathway highlights the potential for developing fermentation processes using engineered microorganisms to produce 2-hydroxybutyric acid directly from renewable feedstocks like sugars or amino acids ebi.ac.uknih.gov. Research has shown that amino acids such as methionine, threonine, and homoserine can be converted to 2-hydroxybutyric acid ebi.ac.uk.
The production of polyhydroxyalkanoates (PHAs) by bacteria also presents a renewable route. Poly[(R)-3-hydroxybutyric acid] (PHB), a biodegradable polymer produced by various microorganisms, can be depolymerized to yield (R)-(-)-methyl 3-hydroxybutanoate orgsyn.org. This process utilizes a renewable polymer as a starting material for obtaining a chiral hydroxybutanoate ester.
Microalgae are also being investigated as a potential feedstock for the production of various valuable compounds, including the building blocks for specialty chemicals mdpi.com. Their ability to capture CO2 and grow on non-arable land makes them a sustainable source for biomass-derived chemicals mdpi.com.
Table 1: Examples of Renewable Feedstocks for this compound and Precursor Synthesis
| Renewable Feedstock | Precursor/Intermediate | Synthesis Approach |
|---|---|---|
| 2,3-Butanediol (microbial) | 2-Butene | Dehydration |
| L-Threonine | 2-Hydroxybutyric acid | Fermentation/Biotransformation |
| Poly[(R)-3-hydroxybutyric acid] (PHB) | (R)-(-)-Methyl 3-hydroxybutanoate | Depolymerization |
| Sugars (from biomass) | 2-Hydroxybutyric acid | Microbial Fermentation |
Green Solvents and Reaction Media in Synthesis
The choice of solvent plays a critical role in the environmental footprint of a chemical process. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources.
In the context of this compound synthesis, particularly in the esterification of 2-hydroxybutanoic acid, research into green solvents is ongoing. While traditional organic solvents are often used, greener alternatives are being explored.
Deep Eutectic Solvents (DESs) have emerged as promising green reaction media for esterification reactions. These solvents are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable components. DESs can act as both the solvent and the catalyst in esterification, simplifying the process and reducing waste researchgate.netsemanticscholar.org.
CO2-Expanded Alcohols represent another innovative approach. In this method, carbon dioxide is used to "expand" a liquid alcohol, modifying its properties to enhance its use in reactions and separations. This technique has been proposed for the recovery and esterification of carboxylates from fermentation broths. The use of CO2-expanded methanol (B129727) can facilitate the desorption of the carboxylate from an ion-exchange resin and subsequent esterification in a process with low chemical consumption and waste production rsc.org.
Table 2: Green and Alternative Solvents in the Synthesis and Purification of this compound
| Solvent/Reaction Medium | Application | Green Chemistry Principle |
|---|---|---|
| Deep Eutectic Solvents (DESs) | Esterification | Use of safer solvents, catalysis |
| CO2-Expanded Alcohols | Esterification & Recovery | Use of a benign substance (CO2), process intensification |
| Toluene, Hexane, Cyclohexane | Azeotropic Distillation | Energy efficiency, waste reduction |
Development of Environmentally Benign Catalytic Systems
The use of catalysts is central to green chemistry as they allow for reactions to occur with higher selectivity and efficiency, often under milder conditions, which reduces energy consumption and byproduct formation.
Biocatalysis , the use of enzymes as catalysts, is a particularly attractive approach for the synthesis of this compound due to the high stereoselectivity of enzymes, which is crucial for producing enantiomerically pure compounds. Several classes of enzymes have been investigated for the synthesis of the precursor, 2-hydroxybutyric acid, and related compounds.
Hydroxynitrile Lyases (HNLs): These enzymes can catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones. For example, the HNL from Hevea brasiliensis has been used in an enzymatic cyanohydrin reaction to produce a precursor to (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric excess nih.gov.
Carbonyl Reductases (KREDs): These enzymes are used for the stereoselective reduction of ketoesters. Engineered carbonyl reductases have been employed for the synthesis of chiral hydroxybutanoates with high diastereoselectivity and enantioselectivity acs.org.
Lipases: These enzymes are widely used for esterification reactions under mild conditions. Immobilized lipases, such as Novozym 435, are particularly effective for the synthesis of various esters, offering high conversion rates and the potential for reuse researchgate.net.
Immobilized enzymes offer significant advantages in terms of sustainability. By attaching the enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple reaction cycles. This not only reduces the cost associated with the enzyme but also simplifies the purification of the product and minimizes waste acs.org. For instance, an engineered carbonyl reductase immobilized on an amino resin demonstrated high stability and was reused for over 100 cycles with minimal loss of activity acs.org.
Heterogeneous catalysts, such as ion-exchange resins (e.g., Dowex H+), also provide a greener alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. These solid acid catalysts can be easily filtered out of the reaction mixture and regenerated, reducing the generation of acidic waste streams nih.gov.
Process Efficiency and Waste Reduction Strategies
Improving process efficiency and minimizing waste are key objectives of green engineering and sustainable chemistry. Several strategies can be applied to the production of this compound to achieve these goals.
Process Intensification: The use of microreactors is a strategy for process intensification that can lead to significant improvements in efficiency and safety. Microreactors offer a high surface-to-volume ratio, which allows for better control over reaction temperature and mixing, potentially leading to higher yields and purity of the product in a shorter amount of time mdpi.com.
Catalyst Recycling: As mentioned previously, the use of immobilized enzymes and heterogeneous catalysts is a crucial strategy for waste reduction. By enabling the reuse of the catalyst, the amount of waste generated per unit of product is significantly decreased. The development of robust immobilized biocatalysts that can withstand multiple reaction cycles is a key area of research for enhancing the sustainability of this compound production acs.org.
Table 3: Process Efficiency and Waste Reduction Strategies
| Strategy | Description | Impact on Sustainability |
|---|---|---|
| Azeotropic Distillation | Use of a water-entraining solvent to remove water by distillation. | Increases reaction conversion and product purity, reducing downstream purification needs. |
| Catalyst Recycling | Use of immobilized enzymes or heterogeneous catalysts that can be recovered and reused. | Reduces catalyst waste and cost, simplifies product purification. |
| Process Intensification | Use of technologies like microreactors to enhance reaction control and efficiency. | Improves yield and safety, reduces energy consumption and plant footprint. |
| Integrated Processes | Combining multiple process steps, such as reaction and separation. | Reduces the number of unit operations, energy, and solvent use. |
Biochemical Relevance and Metabolic Studies of Hydroxybutanoate Esters
Involvement in Branched-Chain Amino Acid Metabolism and Related Pathways
While not a direct catabolite of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, the metabolic precursor to 2-hydroxybutanoate (B1229357), α-ketobutyrate, is closely linked to amino acid metabolism. hmdb.cahmdb.cabevital.no The catabolism of the essential amino acids L-threonine and L-methionine generates α-ketobutyrate. hmdb.cabevital.no This intermediate can then be reduced to 2-hydroxybutanoate.
Furthermore, 2-hydroxybutanoate production is tied to the synthesis of glutathione (B108866), a critical antioxidant. hmdb.cawikipedia.org During periods of high oxidative stress, the demand for glutathione increases, which in turn enhances the transsulfuration pathway that converts homocysteine to cystathionine (B15957) and then to cysteine. hmdb.cawikipedia.org The cleavage of cystathionine to form cysteine releases α-ketobutyrate as a byproduct, which can subsequently be converted to 2-hydroxybutanoate. hmdb.cawikipedia.org Therefore, elevated levels of 2-hydroxybutanoate can reflect increased flux through this pathway, often associated with oxidative stress which can also be linked to aberrant BCAA metabolism. bevital.norupahealth.com
Table 1: Metabolic Pathways Associated with 2-Hydroxybutanoate Formation
| Pathway | Key Precursor | Relationship to 2-Hydroxybutanoate | Associated Amino Acids |
| Amino Acid Catabolism | α-Ketobutyrate | α-Ketobutyrate is reduced to form 2-hydroxybutanoate. hmdb.ca | L-threonine, L-methionine. hmdb.cabevital.no |
| Glutathione Synthesis | α-Ketobutyrate | α-Ketobutyrate is a byproduct of cysteine synthesis from cystathionine. hmdb.cawikipedia.org | L-cysteine, Homocysteine. wikipedia.org |
| Branched-Chain Amino Acid (BCAA) Metabolism | Indirect | Dysfunctional BCAA catabolism under metabolic stress alters the cellular environment, influencing the pathways that produce 2-hydroxybutanoate. nih.gov | Leucine, Isoleucine, Valine. nih.gov |
Enzymatic Activity and Regulation within Biological Systems
The metabolism of methyl 2-hydroxybutanoate and its resulting acid is governed by specific enzymatic activities. The initial step in a biological system is the hydrolysis of the ester bond in this compound. This reaction is catalyzed by a class of enzymes known as esterases, which are hydrolases that split esters into an acid and an alcohol. mdpi.com This process yields 2-hydroxybutanoic acid and methanol (B129727).
Once formed, 2-hydroxybutanoic acid is a substrate for dehydrogenases. The interconversion between 2-hydroxybutanoate and α-ketobutyrate is catalyzed by enzymes such as lactate (B86563) dehydrogenase (LDH) and a more specific α-hydroxybutyrate dehydrogenase (α-HBDH). hmdb.ca This is a reversible reaction dependent on the cellular ratio of NADH to NAD+, which reflects the cell's redox state. hmdb.carupahealth.com An increased NADH/NAD+ ratio, often seen in states of increased fatty acid oxidation, favors the reduction of α-ketobutyrate to 2-hydroxybutanoate. rupahealth.com
Research into the enzymatic synthesis of related hydroxybutyrate esters often employs lipases, a subclass of esterases. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used extensively for the kinetic resolution and transesterification of various hydroxybutyrate esters, demonstrating the high selectivity of enzymes in reactions involving these structures. researchgate.netnih.govmdpi.com
Table 2: Key Enzymes in the Metabolism of Hydroxybutanoates and Related Pathways
| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Metabolic Role |
| Esterases | This compound, Water | 2-Hydroxybutanoic acid, Methanol | Hydrolysis of the parent ester. mdpi.com |
| Lactate Dehydrogenase (LDH) / α-Hydroxybutyrate Dehydrogenase (α-HBDH) | 2-Hydroxybutanoate, NAD+ | α-Ketobutyrate, NADH + H+ | Reversible conversion between the hydroxy acid and keto acid forms. hmdb.ca |
| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Branched-chain α-keto acids (from BCAAs) | Acyl-CoA derivatives | Rate-limiting step in BCAA catabolism; its dysregulation indirectly affects 2-hydroxybutanoate levels. nih.govyoutube.com |
| Candida antarctica Lipase B (CAL-B) | Various hydroxybutyrate esters and alcohols | Transesterified ester products | Used in synthetic biotechnology to produce specific chiral hydroxybutyrate esters. mdpi.com |
Research on Metabolites and Analogs of this compound
The primary metabolite of this compound in biological systems is 2-hydroxybutyric acid. Research has overwhelmingly focused on this metabolite as a potential biomarker for metabolic diseases. researchgate.net Numerous metabolomic studies have identified elevated levels of 2-hydroxybutyrate as an early indicator of insulin (B600854) resistance and impaired glucose tolerance, even in non-diabetic individuals. wikipedia.orgresearchgate.netnih.gov Its concentration in plasma and urine is correlated with the degree of insulin resistance and can predict the worsening of glycemic control over time. rupahealth.comnih.gov The link to insulin resistance is thought to be due to increased lipid oxidation and oxidative stress, which alters the hepatic NADH/NAD+ ratio and increases the production of α-ketobutyrate from amino acid catabolism. hmdb.cabevital.norupahealth.com
Beyond insulin resistance, elevated 2-hydroxybutyrate has been associated with other conditions characterized by metabolic stress, including lactic acidosis, ketoacidosis, and severe preeclampsia. hmdb.carupahealth.comnih.gov
Research has also explored various analogs of hydroxybutanoates for their distinct biological activities and metabolic fates.
β-Hydroxy-β-methylbutyrate (HMB): A well-studied analog, HMB is a metabolite of the branched-chain amino acid leucine. nih.govresearchgate.net It is formed from α-ketoisocaproate, the α-keto acid of leucine. researchgate.net HMB is researched for its role in muscle protein synthesis, where it is believed to stimulate the mTOR pathway and reduce proteolysis, making it a subject of interest in sports nutrition and clinical settings involving muscle wasting. nih.govyoutube.com
(R)-3-Hydroxybutyl (R)-3-hydroxybutyrate: This ketone body ester is an analog designed to induce a state of ketosis upon ingestion. mdpi.com It is cleaved in the body to yield (R)-3-hydroxybutyrate (a primary ketone body) and (R)-1,3-butanediol, which is also converted to ketone bodies in the liver. mdpi.com This compound is investigated for its therapeutic and performance-enhancing potential in various contexts, including neurodegenerative diseases. mdpi.comnih.gov
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): This compound is a hydroxy analog of methionine. rsc.org It is used in animal nutrition as a source of methionine, as animals can enzymatically convert it to L-methionine. rsc.orgnih.gov Its intestinal absorption is mediated by monocarboxylate transporters like MCT1. nih.gov
Table 3: Research Focus on Metabolites and Analogs of this compound
| Compound | Type | Key Research Findings |
| 2-Hydroxybutyric Acid | Metabolite | Identified as an early biomarker for insulin resistance, impaired glucose tolerance, and oxidative stress. rupahealth.comwikipedia.orgnih.gov Associated with metabolic disorders like ketoacidosis and preeclampsia. hmdb.canih.gov |
| β-Hydroxy-β-methylbutyrate (HMB) | Analog (Leucine Metabolite) | Investigated for its ability to increase muscle protein synthesis via mTOR activation and decrease muscle breakdown. nih.govresearchgate.net |
| (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | Analog (Ketone Ester) | Studied as an exogenous source of ketone bodies to induce ketosis for therapeutic and ergogenic purposes. mdpi.com |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Analog (Methionine Analog) | Used as a nutritional supplement in animal feed as a precursor to L-methionine. rsc.orgnih.gov |
Q & A
What are the recommended methods for synthesizing Methyl 2-hydroxybutanoate, and how should it be stored post-synthesis?
Basic Research Question
this compound can be synthesized via esterification of 2-hydroxybutanoic acid with methanol under acidic catalysis. A methodology inspired by similar ester syntheses involves dissolving the hydroxy acid in a polar aprotic solvent (e.g., tetrahydrofuran), followed by reaction with methyl iodide and a base (e.g., sodium hydride) under inert conditions . Post-synthesis, the compound should be stored under nitrogen at room temperature to prevent hydrolysis or oxidation, as indicated by its sensitivity to moisture and air .
Which analytical techniques are most effective for characterizing this compound and resolving its enantiomers?
Basic Research Question
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For enantiomeric resolution, chiral stationary-phase HPLC columns (e.g., amylose- or cellulose-based) are recommended, as demonstrated in studies resolving similar hydroxy esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between α- and β-hydroxy configurations .
What safety protocols should be followed when handling this compound in the laboratory?
Basic Research Question
Use nitrile gloves and a lab coat to avoid skin contact, and work in a fume hood to prevent inhalation. Inspect gloves for integrity before use and dispose of contaminated gloves according to hazardous waste regulations . In case of exposure, rinse skin with water for 15 minutes and seek medical attention, referencing safety data sheets for hydroxy esters .
How can researchers achieve kinetic resolution of racemic this compound for enantioselective studies?
Advanced Research Question
Enzymatic resolution using lipases or esterases is a robust method. For example, Candida antarctica lipase B (CAL-B) has been used to selectively hydrolyze one enantiomer of racemic hydroxy esters, leaving the desired (R)- or (S)-enantiomer intact . Alternatively, chiral derivatizing agents (e.g., Mosher’s acid chloride) coupled with HPLC analysis can separate enantiomers .
What role does this compound play in metabolic or biochemical pathways?
Advanced Research Question
The compound’s hydrolyzed form, 2-hydroxybutanoic acid, is a metabolic intermediate linked to glycogen storage diseases and mitochondrial dysfunction. In vitro studies suggest its utility in tracing abnormal fatty acid oxidation pathways using isotopically labeled analogs . For enzymatic assays, monitor NADH/NAD+ ratios via spectrophotometry to assess its impact on dehydrogenase activity .
How is this compound utilized in synthesizing biodegradable polymers?
Advanced Research Question
Hydrolysis of the methyl ester yields 2-hydroxybutanoic acid, a precursor for polyhydroxyalkanoates (PHAs). Poly(2-hydroxybutanoate) synthesis typically involves ring-opening polymerization of cyclic dimers (e.g., lactides) using metal catalysts (e.g., tin octoate) under vacuum . Optimize reaction temperature (80–120°C) and catalyst loading (0.1–1.0 mol%) to control polymer molecular weight .
What methodologies ensure high-purity this compound for sensitive applications?
Basic Research Question
Post-synthesis purification via silica gel chromatography (using hexane/ethyl acetate gradients) removes unreacted starting materials . For higher purity, recrystallization from diethyl ether or distillation under reduced pressure (bp: ~159°C at 760 mmHg) is effective . Validate purity using gas chromatography (GC) with flame ionization detection (FID) .
How does this compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
Stability studies show decomposition at extremes of pH (<2 or >10) due to ester hydrolysis. At neutral pH and 25°C, the compound remains stable for >30 days when stored under nitrogen. Accelerated degradation tests (e.g., 40°C, 75% humidity) can model long-term stability using Arrhenius kinetics . For pH-sensitive applications, buffer systems (e.g., phosphate, pH 6–8) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
